molecular formula C13H18BNO3 B1586982 N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide CAS No. 480425-36-3

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide

Cat. No.: B1586982
CAS No.: 480425-36-3
M. Wt: 247.1 g/mol
InChI Key: GXTTWKFHLLCWMJ-UHFFFAOYSA-N
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Description

N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is a boronic acid derivative with a phenyl group attached to a boronic ester moiety. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Derivatization: The compound can be synthesized by reacting 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with formic acid under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with aryl halides in the presence of a palladium catalyst.

Types of Reactions:

  • Cross-Coupling Reactions: The compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form phenylboronic acids and reduction to form boronic esters.

  • Substitution Reactions: It can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Formic Acid: Used in the initial derivatization step.

  • Solvents: Organic solvents like tetrahydrofuran (THF) and dimethylformamide (DMF) are often employed.

Major Products Formed:

  • Biaryl Compounds: Resulting from cross-coupling reactions.

  • Phenylboronic Acids: Formed through oxidation reactions.

  • Boronic Esters: Resulting from reduction reactions.

Scientific Research Applications

Chemistry: The compound is extensively used in the synthesis of biaryl compounds, which are important in the development of pharmaceuticals, agrochemicals, and organic materials. Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable boronic esters and participate in cross-coupling reactions. The molecular targets and pathways involved include the activation of enzymes such as 5-lipoxygenase, which is regulated by the boronic acid moiety.

Comparison with Similar Compounds

  • Boronic Acids: Similar in structure but lack the phenyl group.

  • Boronic Esters: Similar functional groups but different substituents.

  • Phenylboronic Acids: Similar core structure but different substituents.

Uniqueness: N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide is unique due to its specific substituents and its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-8-11(10)15-9-16/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXTTWKFHLLCWMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378831
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480425-36-3
Record name N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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